molecular formula C11H16N2O2 B1275892 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid CAS No. 282524-80-5

3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid

カタログ番号: B1275892
CAS番号: 282524-80-5
分子量: 208.26 g/mol
InChIキー: FBJCAMOGCHOAOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid (CAS: 282524-80-5) is a chiral β-amino acid derivative of significant interest in scientific research and development. It features a propanoic acid backbone with an amino group at the β-position and an electron-rich 4-(dimethylamino)phenyl ring, which confers unique electronic and steric properties valuable for constructing complex molecules . This compound serves as a versatile building block in organic synthesis, medicinal chemistry, and chemical biology . Its structure makes it a useful precursor for the development of novel pharmaceutical compounds and biochemical probes . Researchers utilize it to study interactions with biological macromolecules, such as enzymes and receptors, where the dimethylamino group can enhance binding affinity to specific molecular targets . The mechanism of action for this compound is dependent on its specific application but generally involves its function as a structurally unique amino acid analog that can be incorporated into larger peptide structures or act as a scaffold for further functionalization . It is offered for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

特性

IUPAC Name

3-amino-3-[4-(dimethylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)10(12)7-11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJCAMOGCHOAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406172
Record name 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282524-80-5
Record name β-Amino-4-(dimethylamino)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282524-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 3-Amino-3-[4-(dimethylamino)phenyl]propanoic Acid

[1][2]

Executive Summary & Molecular Architecture[2]

3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid is a specialized


1


The molecule exhibits a complex ionization profile due to the presence of three ionizable centers: the carboxylic acid, the primary benzylic amine, and the tertiary aromatic amine (dimethylaniline moiety). This guide provides a definitive analysis of its physicochemical behavior to support drug development and synthesis workflows.

Identity & Nomenclature
ParameterDetail
IUPAC Name 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid
Common Synonyms

-(4-Dimethylaminophenyl)-

-alanine; DL-3-Amino-3-(4-dimethylaminophenyl)propionic acid
CAS Number 73718-09-9 (Racemic); 1269826-27-8 (S-Isomer)
Molecular Formula C

H

N

O

Molecular Weight 208.26 g/mol
SMILES CN(C)C1=CC=C(C=C1)C(N)CC(=O)O

Physicochemical Properties (The Core)

Ionization Profile (The "Three-pKa" System)

Understanding the acid-base equilibria is paramount for solubility and extraction.[1] Unlike standard amino acids (zwitterionic at neutral pH), this compound possesses an additional basic center.

  • pKa

    
     (Carboxyl, COOH): 
    
    
    [2]
    • Mechanistic Insight: The inductive effect of the

      
      -ammonium group lowers the pKa relative to propanoic acid (4.87), but less so than in 
      
      
      -amino acids (2.3) due to increased distance.
  • pKa

    
     (Tertiary Aniline, -N(CH
    
    
    )
    
    
    ):
    
    
    • Mechanistic Insight: Based on N,N-dimethylaniline.[1] The lone pair is partially conjugated with the phenyl ring, reducing basicity compared to aliphatic amines.

  • pKa

    
     (Primary Amine, -NH
    
    
    ):
    
    
    • Mechanistic Insight: A benzylic amine environment.[3][4] It is the most basic site on the molecule.

Microspecies Distribution (pH Dependent)
  • pH < 3.0: Cationic (+2). Species: [COOH, NH

    
    , NH
    
    
    (Me)
    
    
    ]. Highly soluble in water.
  • pH 4.0 – 4.5: Mixed Cationic (+1). The COOH deprotonates to COO

    
    .[1]
    
  • pH 6.0 – 8.0 (Isoelectric Region): Zwitterionic (Net 0). Species: [COO

    
    , NH
    
    
    , N(Me)
    
    
    ]. Minimum solubility.
  • pH > 10.5: Anionic (-1). Species: [COO

    
    , NH
    
    
    , N(Me)
    
    
    ]. Soluble in basic buffers.
Solubility & Lipophilicity[2]
  • LogP (Predicted): 0.71. This indicates the molecule is moderately lipophilic in its neutral form, significantly more so than unsubstituted

    
    -alanine due to the dimethylamino-phenyl group.[1]
    
  • Solubility Protocol:

    • Water: Low in neutral pH (Zwitterion aggregation).

    • 0.1 N HCl: High (>50 mg/mL) due to protonation of both amines.

    • DMSO/Methanol: Soluble.

Visualization of Chemical Equilibria

The following diagram illustrates the sequential protonation states, critical for developing HPLC mobile phases and extraction protocols.

Ionizationcluster_legendOperational InsightCat2Cationic (+2)pH < 3.0(Soluble)Cat1Cationic (+1)pH 3.6 - 5.0(Transient)Cat2->Cat1pKa1 ~3.6(-COOH)ZwitZwitterion (0)pH 5.5 - 9.0(Precipitation Risk)Cat1->ZwitpKa2 ~5.1(-NMe2)AnionAnionic (-1)pH > 10.0(Soluble)Zwit->AnionpKa3 ~9.3(-NH3+)Note1HPLC: Use pH < 3.0to keep +2 statefor peak shape.

Figure 1: Sequential ionization states of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid.

Synthesis & Manufacturing Routes

The Rodionov Reaction (Standard Route)

The most robust method for synthesizing the racemic

1

Protocol:

  • Reagents: 4-Dimethylaminobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (absolute).

  • Conditions: Reflux for 6–8 hours.

  • Mechanism: Formation of an imine intermediate followed by decarboxylative condensation with malonic acid.

  • Purification: Upon cooling, the

    
    -amino acid often precipitates as the zwitterion. Recrystallization from aqueous ethanol.
    
Enantiomeric Resolution

Since the C3 carbon is chiral, the product is obtained as a racemate.

  • Chemical Resolution: Crystallization with chiral acids (e.g., tartaric acid).

  • Enzymatic Resolution: Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) of the N-protected derivative is preferred for high enantiomeric excess (>99% ee).

Analytical Characterization

HPLC Method Development

Due to the zwitterionic nature and the basic dimethylamino group, standard C18 methods often result in peak tailing.

ParameterRecommendationRationale
Column C18 with Polar Embedded Group (e.g., Waters XBridge or Phenomenex Luna Omega)Prevents pore dewetting; handles basic compounds better.[1]
Mobile Phase A 0.1% TFA or Formic Acid in WaterLow pH ensures the molecule is in the +2 cationic state, preventing secondary silanol interactions.
Mobile Phase B AcetonitrileStandard organic modifier.
Detection UV @ 254 nmThe 4-dimethylaminophenyl chromophore has strong absorbance here.[1]
Gradient 5% B to 60% B over 15 minModerately polar; elutes relatively early compared to non-polar aromatics.
Spectroscopic Signatures[2]
  • 
    H NMR (D
    
    
    O/DCl):
    • 
       ~2.9 ppm (s, 6H): N(CH
      
      
      )
      
      
      protons.
    • 
       ~3.0-3.2 ppm (m, 2H): 
      
      
      -methylene protons (-CH
      
      
      -COOH).[1]
    • 
       ~4.6 ppm (t, 1H): 
      
      
      -methine proton (Ar-CH-N).[1]
    • 
       ~7.4-7.8 ppm (dd, 4H): Aromatic AA'BB' system.
      
  • Mass Spectrometry (ESI+):

    • Major ion: [M+H]

      
       = 209.13 m/z.
      

Stability & Handling

  • Thermal Stability: High melting point (>220°C decomp). Stable in solid state.

  • Chemical Stability:

    • Acid: Stable.

    • Base: Stable, but prolonged heating in strong base may cause retro-Michael addition (rare for

      
      -amino acids compared to derivatives).
      
    • Oxidation: The dimethylaniline moiety is susceptible to oxidation (N-oxide formation) if exposed to peroxides or strong oxidants. Store under inert atmosphere if high purity is required for long durations.

References

  • PubChem. (n.d.). 3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid.[5][1][6] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2010). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved February 22, 2026, from [Link]

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Dimethylamino β-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-Amino Acids and N-Alkylation in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, stability, and bioavailability is perpetual. β-amino acids, structural isomers of the canonical α-amino acids, represent a class of compounds with immense potential. Their modified backbone confers greater resistance to proteolytic degradation compared to their α-counterparts, making them attractive scaffolds for peptidomimetics and other drug candidates. β-Phenylalanine derivatives (β-PADs), in particular, serve as crucial building blocks for a wide range of biologically active molecules.[1]

This guide focuses on a specific subclass: N,N-dimethylamino β-phenylalanine derivatives . The introduction of an N,N-dimethyl group to the amino acid backbone significantly alters its physicochemical properties. This modification can impact lipophilicity, basicity, and conformational flexibility, thereby influencing how the molecule interacts with biological targets. These derivatives are not only valuable as standalone compounds but also as intermediates in the synthesis of complex natural products and pharmaceuticals.[2] This whitepaper provides a detailed exploration of the chemical structures, molecular weights, synthesis, and characterization of this important class of molecules for researchers and drug development professionals.

The Core Scaffold: (S)-3-(Dimethylamino)-3-phenylpropanoic Acid

The parent compound of this series is N,N-dimethyl-β-phenylalanine. For consistency, this guide will refer to the (S)-enantiomer, which is commonly derived from L-phenylalanine.

  • IUPAC Name: (2S)-2-(dimethylamino)-3-phenylpropanoic acid[3]

  • Common Synonyms: N,N-Dimethyl-L-phenylalanine, N,N-Dimethylphenylalanine

  • CAS Number: 17469-89-5[3]

  • Molecular Formula: C₁₁H₁₅NO₂[3]

  • Molecular Weight: 193.24 g/mol

The structure consists of a phenylpropyl backbone with a carboxylic acid group at one end and a dimethylated tertiary amine at the chiral center. This tertiary amine is a key feature, rendering the nitrogen non-acylated and basic, which is a significant departure from the secondary amines found in typical peptide bonds.

Structural Derivatives and Physicochemical Properties

The true versatility of the N,N-dimethylamino β-phenylalanine scaffold lies in the potential for substitution on the phenyl ring. These modifications allow for the fine-tuning of electronic and steric properties to optimize biological activity. The following table summarizes key derivatives and their fundamental properties.

Derivative NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Notes
N,N-Dimethyl-β-phenylalanine A phenyl ring attached to a 3-(dimethylamino)propanoic acid backbone.C₁₁H₁₅NO₂193.24The parent compound of the series.[3]
4-Chloro-N,N-dimethyl-β-phenylalanine Chlorine atom at the para-position (C4) of the phenyl ring.C₁₁H₁₄ClNO₂227.69The chloro- group is an electron-withdrawing group that can alter binding interactions. The underlying 4-chloro-phenylalanine is a known inhibitor of tryptophan hydroxylase.[4]
3-Chloro-N,N-dimethyl-β-phenylalanine Chlorine atom at the meta-position (C3) of the phenyl ring.C₁₁H₁₄ClNO₂227.69Positional isomerism of the halogen can significantly impact biological activity.[5]
4-Nitro-N,N-dimethyl-β-phenylalanine Nitro group at the para-position (C4) of the phenyl ring.C₁₁H₁₄N₂O₄238.24The nitro group is a strong electron-withdrawing group, often used as a precursor for synthesizing an amino group via reduction.[6]
4-Methoxy-N,N-dimethyl-β-phenylalanine Methoxy group at the para-position (C4) of the phenyl ring.C₁₂H₁₇NO₃223.27The methoxy group is an electron-donating group that can increase metabolic stability and alter electronic properties.
3,4-Dimethyl-N,N-dimethyl-β-phenylalanine Methyl groups at the C3 and C4 positions of the phenyl ring.C₁₃H₁₉NO₂221.30Alkyl substitutions can increase lipophilicity and introduce steric bulk.

Experimental Protocols: Synthesis and Characterization

The synthesis of N,N-dimethylamino β-phenylalanine derivatives can be approached as a two-stage process: first, the formation of the β-phenylalanine backbone, and second, the exhaustive methylation of the primary amine.

Protocol 1: Synthesis of the β-Phenylalanine Backbone via Rodionov Reaction

The Rodionov reaction is a classic and effective method for creating β-amino acids from an aldehyde, malonic acid, and ammonia.

Caption: General workflow for the Rodionov reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted benzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and ammonium acetate (1.5 eq.) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the crude product by filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure substituted β-phenylalanine.

Causality: This one-pot reaction leverages the Knoevenagel condensation of the aldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation to yield the desired β-amino acid. It is a robust method for creating a variety of substituted β-PADs.[1]

Protocol 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly efficient method for the exhaustive methylation of a primary or secondary amine to a tertiary amine using formic acid and formaldehyde.

Caption: General workflow for the Eschweiler-Clarke reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted β-phenylalanine (1.0 eq.) in a mixture of 90% formic acid and 37% formalin (formaldehyde solution). A typical ratio is a 2:1 v/v mixture of formic acid to formalin.

  • Reflux: Heat the mixture under reflux for 8-12 hours. The reaction generates CO₂, so adequate ventilation is crucial.

  • Workup: Cool the reaction mixture and add concentrated hydrochloric acid. Evaporate the solution to dryness under reduced pressure to remove excess reagents.

  • Purification: The resulting hydrochloride salt can be purified by washing with a non-polar solvent like diethyl ether or by recrystallization to yield the final N,N-dimethylated product.

Causality: This reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate (from formic acid). The process repeats to achieve dimethylation. It is a self-validating system as the reaction conditions drive it to the fully methylated tertiary amine, which is the most stable product.

Protocol 3: Spectroscopic Characterization

Confirmation of the final structure is critical and is typically achieved through a combination of NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Signals will appear in the δ 7.0-8.5 ppm range, with splitting patterns dependent on the substitution of the phenyl ring.

    • N(CH₃)₂ Protons: A characteristic singlet integrating to six protons will appear in the δ 2.5-3.0 ppm range.[7]

    • Backbone Protons (α-CH and β-CH₂): These aliphatic protons will appear as multiplets in the δ 2.8-4.5 ppm range. Their coupling patterns provide confirmation of the β-amino acid structure.

  • ¹³C NMR Spectroscopy:

    • Carboxyl Carbon (C=O): A signal will be present in the downfield region, typically δ 170-180 ppm.[7]

    • Aromatic Carbons: Signals will appear in the δ 120-150 ppm range.

    • N(CH₃)₂ Carbons: A signal for the two equivalent methyl carbons will be observed around δ 40-45 ppm.[7]

    • Backbone Carbons (α-C and β-C): Signals for the aliphatic backbone carbons will be found in the δ 30-60 ppm range.[7]

  • FT-IR Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band will be observed from approximately 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption will appear around 1700-1725 cm⁻¹.[8]

    • Aromatic C=C Stretches: Medium intensity peaks will be visible in the 1450-1600 cm⁻¹ region.

Applications and Field-Proven Insights

The unique structural features of N,N-dimethylamino β-phenylalanine derivatives make them valuable in several scientific domains.

  • Peptide Synthesis: Incorporation of these N-methylated amino acids into peptides can enhance their proteolytic stability and membrane permeability, which are crucial pharmacokinetic parameters for peptide-based drugs.[8] The tertiary amine prevents the formation of a standard amide bond, creating a "kink" in the peptide backbone that can disrupt secondary structures like β-sheets and influence receptor binding.

  • Chiral Chromatography: N,N-Dimethyl-L-phenylalanine is commonly used to prepare chiral mobile phase additives, specifically Cu(II) complexes. These complexes are employed in ligand exchange chromatography for the effective resolution of enantiomers of other molecules, such as beta-blockers and other amino acids.[2]

  • Medicinal Chemistry Scaffolds: As modular structures, β-PADs are versatile starting materials for creating libraries of compounds for drug screening.[1] The ability to easily modify the phenyl ring allows for systematic structure-activity relationship (SAR) studies to develop potent and selective inhibitors for various enzyme targets or receptors.

  • Natural Product Synthesis: These derivatives serve as key intermediates in the total synthesis of complex natural products. For example, N,N-Dimethyl-L-phenylalanine has been utilized in the synthesis of the cyclopeptide alkaloid Paliurine E.[2]

Conclusion

N,N-dimethylamino β-phenylalanine derivatives represent a chemically rich and functionally significant class of molecules. Their structural modularity, combined with the influential properties of the N,N-dimethylamino group, provides a powerful platform for innovation in drug discovery, analytical chemistry, and synthetic organic chemistry. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to explore the vast potential of these compounds. As the demand for more stable and effective therapeutics grows, the strategic application of non-canonical amino acids like these will undoubtedly continue to expand.

References

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11830289, N,N-dimethyl-L-phenylalanine. Retrieved from [Link]

  • Griveau, A., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. MDPI. [Link]

  • Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]

  • Wilding, B., et al. (2019). Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. Applied and Environmental Microbiology. [Link]

  • Buczek, A. M., et al. (2011). Experimental and theoretical NMR and IR studies of the side-chain orientation effects on the backbone conformation of dehydrophenylalanine residue. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Retrieved from [Link]

  • Cui, X., et al. (n.d.). N,N-Dimethyl-β-Alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. Supporting Information. [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. A. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Biochemical and Cellular Archives. [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • The Amino Acid Repository. (2019). Phenylalanine, aromaticity, hydrocarbons, functional groups, and more! Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761492, 3-chloro-L-phenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737071, N-Chloroacetyl-D-phenylalanine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Acetyl-4-chloro-L-phenylalanine Properties. Retrieved from [Link]

Sources

Biological activity and pharmacophore analysis of dimethylamino phenyl propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Dimethylamino Phenyl Propanoic Acid moiety represents a privileged scaffold in medicinal chemistry, serving as a versatile building block for peptidomimetics, fluorescent probes, and zwitterionic linkers. Unlike a single drug entity, this chemical description encompasses three distinct regioisomers, each driving unique biological activities ranging from protease-resistant antimicrobial peptides to specific enzyme inhibitors.

This guide provides a rigorous technical analysis of the scaffold’s pharmacophoric properties, structure-activity relationships (SAR), and validated experimental protocols for its application in drug development.

Structural Architecture & Isomerism

To accurately evaluate biological activity, researchers must first distinguish between the three primary regioisomers. The placement of the dimethylamino group relative to the carboxylic acid tail dictates the molecule's electronic landscape and binding potential.

The Three Core Isomers
Isomer ClassChemical NameCore UtilityKey Characteristic

-Amino Derivative
2-(dimethylamino)-3-phenylpropanoic acidN,N-Dimethyl-PhenylalaninePrecursor to chiral auxiliaries; mimics natural phenylalanine but with altered solubility.[1]

-Amino Derivative
3-(dimethylamino)-3-phenylpropanoic acidWinterstein’s Acid AnalogHigh Value: Critical for

-peptide synthesis.[1] Resists proteolysis; forms stable secondary structures (helices).[1]

-Substituted Derivative
3-(4-(dimethylamino)phenyl)propanoic acid"Push-Pull" LinkerFluorescence probes and ROS sensors.[1] The para-amino group creates an intramolecular charge transfer (ICT) system.[1]
Zwitterionic Pharmacophore Dynamics

At physiological pH (7.4), these molecules exist primarily as zwitterions.[1] The carboxylic acid (


) is deprotonated (anionic), while the tertiary amine (

) is protonated (cationic).[1]
  • Pharmacophoric Consequence: This creates a "salt-bridge anchor" at both ends of the molecule, allowing it to span active sites that require simultaneous cation-

    
     and electrostatic interactions.
    

Pharmacophore Modeling & SAR

The biological activity of this scaffold relies on a tripartite pharmacophore model.[2]

The Tripartite Interaction Model
  • The Cationic Head (Dimethylamino): Acts as a Hydrogen Bond Acceptor (HBA) in its neutral form and a positive ionizable center in its protonated form.[1] It targets Asp/Glu residues in receptor pockets.[1]

  • The Hydrophobic Core (Phenyl Ring): Facilitates

    
    -
    
    
    
    stacking (T-shaped or parallel) with aromatic residues (Phe, Tyr, Trp) in the target protein.[1]
  • The Anionic Tail (Carboxylate): Forms strong salt bridges with Arg/Lys residues.[1]

Visualization: Pharmacophore Map (Graphviz)

The following diagram illustrates the interaction logic for the


-amino derivative (Winterstein's analog) within a theoretical receptor pocket.[1]

PharmacophoreMap Amine Dimethylamino (Cationic/HBA) Phenyl Phenyl Ring (Hydrophobic) Amine->Phenyl Scaffold Linker Rec_Asp Receptor: Asp/Glu (Anionic Pocket) Amine->Rec_Asp Ionic Interaction (Salt Bridge) Acid Carboxylate (Anionic/HBD) Phenyl->Acid Propanoic Chain Rec_Aro Receptor: Phe/Trp (Aromatic Cage) Phenyl->Rec_Aro Pi-Pi Stacking Rec_Arg Receptor: Arg/Lys (Cationic Anchor) Acid->Rec_Arg H-Bond / Ionic

Caption: Interaction map showing the zwitterionic binding mode of the scaffold within a theoretical protein active site.

Biological Activity Spectrum

Peptidomimetics ( -Amino Isomer)

The


-amino derivative is a "proteolysis shield."[1][3][4] Natural 

-peptides are rapidly degraded by peptidases.[1] Incorporating the

-isomer (3-amino-3-phenylpropanoic acid) into a peptide backbone creates a "foldamer" that mimics natural helices but is invisible to proteolytic enzymes.[1]
  • Application: Design of metabolically stable GLP-1 analogs or antimicrobial peptides (AMPs).[1]

  • Mechanism: The extra methylene group (

    
    ) in the backbone alters the hydrogen bonding pattern, preventing the protease catalytic triad from accessing the scissile bond.
    
Antimicrobial & Anticancer (Hydrazone Derivatives)

Recent studies indicate that when the carboxylic acid of the para-substituted isomer is converted to a hydrazide/hydrazone, the molecule exhibits significant cytotoxicity against cancer lines (e.g., A549 lung cancer) and multidrug-resistant bacteria.

  • Key Insight: The dimethylamino group acts as an electron donor, stabilizing the hydrazone linkage and facilitating membrane permeation via lipophilicity modulation.

CNS Activity (Prodrug Potential)

While the free acid has difficulty crossing the Blood-Brain Barrier (BBB) due to its zwitterionic nature, esterification (e.g., ethyl esters) masks the carboxylate.[1] Once inside the CNS, esterases hydrolyze the prodrug.

  • Reference: This strategy is analogous to the bioactivation of Tilidine (an opioid analgesic), which contains a dimethylamino-phenyl-cyclohexene-carboxylate motif.[1]

Experimental Protocols

Protocol A: In Silico Docking Workflow

Objective: Predict binding affinity of the scaffold against a target protease (e.g., Chymotrypsin or a specific GPCR).

  • Ligand Preparation:

    • Generate 3D conformers of 3-(dimethylamino)-3-phenylpropanoic acid.

    • Critical Step: Generate ionization states at pH 7.4 using Epik or OpenBabel. You must dock the zwitterion.

  • Receptor Grid Generation:

    • Define the active site box (10Å buffer) around the catalytic residues.[1]

  • Docking (AutoDock Vina / Glide):

    • Run rigid receptor/flexible ligand docking.

    • Validation: Look for the "Charge Clamp" pose where the amine and carboxylate are simultaneously engaged.

Protocol B: Synthesis of -Dimethylamino Esters (Rodionov Modification)

Objective: Synthesize the core scaffold from benzaldehyde and malonic acid.

  • Condensation: Mix benzaldehyde (1 eq), malonic acid (1 eq), and dimethylamine (2 eq) in ethanol.

  • Reflux: Heat to reflux for 6-8 hours. The decarboxylation occurs in situ.

  • Workup: Evaporate solvent. Acidify to pH 2 with HCl to protonate the amine. Wash with ether (removes non-basic impurities).[1] Basify aqueous layer to pH 10. Extract with DCM.

  • Purification: Recrystallize from Ethanol/Ether.

Protocol C: Antimicrobial MIC Assay

Objective: Evaluate bioactivity against S. aureus (Gram-positive) and E. coli (Gram-negative).[1][5]

  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL.
  • Inoculation: Add

    
     CFU/mL of bacterial suspension.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.

Workflow Visualization

The following diagram outlines the integrated workflow from synthesis to biological validation.

Workflow cluster_0 Phase I: Synthesis cluster_1 Phase II: Screening Start Benzaldehyde + Malonic Acid Rxn Rodionov Condensation (with Dimethylamine) Start->Rxn Purify Acid/Base Extraction & Recrystallization Rxn->Purify Dock In Silico Docking (Check Salt Bridges) Purify->Dock Validated Structure Assay In Vitro MIC/MTT Assay Dock->Assay High Scoring Hits

Caption: Integrated workflow for synthesizing and screening dimethylamino phenyl propanoic acid derivatives.

References

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[1][3][4] Current Medicinal Chemistry.

  • Mickevičius, V., et al. (2013).[6] "Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives." Molecules.

  • PubChem. (2025).[1][7] "Compound Summary: 3-[4-(dimethylamino)phenyl]propanoic acid." National Library of Medicine. [1]

  • Popiołek, Ł., et al. (2024). "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates." International Journal of Molecular Sciences.

  • Santa Cruz Biotechnology. (2024).[1] "Product Data Sheet: 3-[4-(dimethylamino)phenyl]propanoic acid." [1][8]

Sources

CAS number and chemical identifiers for 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid , a specialized


-amino acid derivative used as a chiral building block in peptidomimetic drug design and organic synthesis.

Chemical Identity, Synthesis Protocols, and Analytical Characterization

Part 1: Executive Summary

3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid is a


-amino acid characterized by a propionic acid backbone substituted at the 

-position (C3) with both an amino group and a para-dimethylaminophenyl moiety.[1] Unlike naturally occurring

-amino acids, this compound introduces an extra carbon atom into the peptide backbone, conferring resistance to proteolytic degradation—a critical feature for developing stable peptidomimetics and foldamers.

This guide serves as a definitive reference for researchers utilizing this compound in fragment-based drug discovery (FBDD) and solid-phase peptide synthesis (SPPS) .[1]

Part 2: Chemical Identity & Physiochemical Properties[1][2]

Core Identifiers
PropertySpecification
Chemical Name 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid
CAS Registry Number 282524-80-5
Synonyms

-Amino-4-(dimethylamino)benzenepropanoic acid; 3-Amino-3-(p-dimethylaminophenyl)propionic acid
Molecular Formula

Molecular Weight 208.26 g/mol
MDL Number MFCD00236485 (Generic/Analogous)
Structural Identifiers
  • SMILES: CN(C)C1=CC=C(C=C1)C(N)CC(=O)O

  • InChIKey: WHEWXQOQJOYJOS-UHFFFAOYSA-N (Predicted for racemate)

  • Chirality: The C3 carbon is a stereocenter. CAS 282524-80-5 typically refers to the racemic mixture (

    
    ). Enantiopure forms (R or S) are generated via chiral resolution or asymmetric synthesis.
    

Part 3: Synthesis & Production Workflows

The synthesis of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid is most robustly achieved via the Rodionov Reaction , a one-pot condensation of an aldehyde with malonic acid and ammonium acetate.[1] This method is preferred for its scalability and atom economy compared to protecting-group intensive routes.[1]

The Modified Rodionov Protocol

Objective: Synthesis of racemic


-amino acid from 4-(dimethylamino)benzaldehyde.[1]

Reagents:

  • 4-(Dimethylamino)benzaldehyde (1.0 eq)[1]

  • Malonic acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(dimethylamino)benzaldehyde (10 mmol) and malonic acid (10 mmol) in Ethanol (20 mL).

  • Activation: Add Ammonium acetate (20 mmol) to the solution. The excess ammonium source is critical to drive the imine formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the aldehyde spot.
    
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a zwitterionic solid. If no precipitate forms, reduce solvent volume by 50% under vacuum and induce crystallization with diethyl ether.

  • Purification: Filter the crude solid. Wash with cold ethanol and diethyl ether to remove unreacted aldehyde. Recrystallize from aqueous ethanol if necessary.

Mechanism & Pathway Visualization

The reaction proceeds through an imine intermediate formed between the aldehyde and ammonia, followed by the addition of malonic acid and subsequent decarboxylation.

RodionovSynthesis Aldehyde 4-(Dimethylamino) benzaldehyde Imine Imine Intermediate Aldehyde->Imine - H2O Ammonium Ammonium Acetate Ammonium->Imine - H2O Malonic Malonic Acid Adduct Dicarboxylic Adduct Malonic->Adduct Condensation Imine->Adduct Condensation Product 3-Amino-3-[4-(dimethylamino) phenyl]propanoic acid Adduct->Product Decarboxylation (- CO2)

Figure 1: Reaction pathway for the Rodionov synthesis of the target


-amino acid.[1]

Part 4: Analytical Quality Control (QC)

Validating the identity and purity of the synthesized compound is mandatory before application in biological assays.

Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     with 
    
    
    
    or DMSO-
    
    
    (Zwitterionic form has poor solubility in
    
    
    ).
  • Key Signals (

    
     NMR, 400 MHz, DMSO-
    
    
    
    ):
    • 
       2.85 (s, 6H, 
      
      
      
      )
    • 
       2.3–2.6 (m, 2H, 
      
      
      
      -
      
      
      , overlaps with DMSO/solvent)
    • 
       4.2 (t, 1H, 
      
      
      
      -
      
      
      )[1]
    • 
       6.7 (d, 2H, Ar-H ortho to 
      
      
      
      )[1]
    • 
       7.2 (d, 2H, Ar-H meta to 
      
      
      
      )[1]
High-Performance Liquid Chromatography (HPLC)

For chiral resolution (if separating enantiomers):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:[1]10) + 0.1% Diethylamine (DEA).

  • Detection: UV at 254 nm (Strong absorption due to dimethylamino-phenyl chromophore).

QC Workflow Diagram

QC_Workflow Sample Crude Product Solubility Solubility Check (DMSO/D2O) Sample->Solubility HNMR 1H NMR Structure Verification Solubility->HNMR MS Mass Spec (ESI+) [M+H]+ = 209.27 Solubility->MS HPLC Chiral HPLC Enantiomeric Excess (ee) Solubility->HPLC Pass Release for Use HNMR->Pass Clean Spectra Fail Recrystallize HNMR->Fail Impurities MS->Pass Correct Mass HPLC->Pass >98% Purity Fail->Sample Reprocess

Figure 2: Analytical workflow for validating chemical structure and purity.

Part 5: Applications in Drug Discovery[3]

Peptidomimetics

This compound acts as a


-phenylalanine analog .[1] The incorporation of the electron-donating dimethylamino group alters the electronic properties of the phenyl ring, potentially increasing lipophilicity and altering binding affinity in hydrophobic pockets of target proteins (e.g., DPPIV inhibitors or somatostatin analogs).
Fluorescence Probes

The 4-(dimethylamino)phenyl moiety exhibits intrinsic fluorescence properties (solvatochromic). This amino acid can serve as a built-in fluorescent probe within a peptide sequence to monitor folding events or protein-protein interactions without the need for bulky extrinsic dyes.

Part 6: Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. The fine powder can be an inhalation hazard.

  • Storage: Store at

    
     to 
    
    
    
    , desiccated. Amino acids are hygroscopic; moisture can lead to degradation or difficulty in weighing.

References

  • ResearchGate. (2009). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • PubChem. (n.d.).[2][3][4] 3-Amino-3-phenylpropanoic acid (Analog Structure Reference). Retrieved from [Link]

Sources

Methodological & Application

Incorporating 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid into solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Incorporating 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid into Solid-Phase Peptide Synthesis (SPPS)

Introduction: Expanding the Peptidomimetic Toolkit

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the creation of peptidomimetics with enhanced stability, novel structural motifs, and tailored biological activity.[1][2] 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid represents a particularly intriguing building block. As a β-amino acid, it introduces an additional carbon into the peptide backbone, altering the conformational landscape and proteolytic susceptibility of the resulting peptide. Furthermore, the presence of the 4-(dimethylamino)phenyl moiety imparts significant steric bulk and unique electronic properties, offering a scaffold for developing novel probes, therapeutic leads, or materials.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this sterically demanding β-amino acid into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4]

Core Challenges & Strategic Considerations

The successful integration of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid into a growing peptide chain requires addressing two primary challenges stemming from its unique structure:

  • Severe Steric Hindrance: The bulky phenyl group adjacent to the β-amino group significantly impedes the approach of the activated carboxyl group to the deprotected N-terminus of the resin-bound peptide. This can lead to slow reaction kinetics and incomplete coupling reactions.[5]

  • β-Amino Acid Reactivity: β-amino acids inherently exhibit slower coupling kinetics compared to their α-amino acid counterparts due to the increased distance and altered geometry between the reacting functional groups.

Overcoming these challenges necessitates a carefully optimized strategy focusing on the selection of a high-potency coupling reagent and the optimization of reaction conditions.

Recommended Coupling Reagents for Hindered Amino Acids

Standard carbodiimide-based coupling methods (e.g., DIC/HOBt) may prove insufficient for driving the acylation to completion with this substrate.[6] Therefore, the use of more potent aminium/uronium or phosphonium salt-based coupling reagents is strongly recommended. These reagents generate highly reactive ester intermediates that can overcome significant steric barriers.

Coupling ReagentClassKey Advantages & RationaleConsiderations
HATU Aminium/Uronium Salt(Primary Recommendation) Forms a highly reactive OAt active ester. The pyridine nitrogen of the HOAt byproduct provides anchimeric assistance, accelerating the coupling reaction. Widely regarded as one of the most effective reagents for sterically hindered couplings.[7]Higher cost compared to other reagents.
HBTU Aminium/Uronium SaltA cost-effective and highly efficient alternative to HATU. Forms a reactive OBt ester. Well-established for difficult couplings in routine SPPS.[7]Slightly lower reactivity compared to HATU for the most challenging couplings.
PyBOP Phosphonium SaltGenerates a reactive OBt ester. Known for high chemoselectivity and minimal racemization. Byproducts are non-carcinogenic, unlike its predecessor, BOP.[7]
COMU Aminium/Uronium SaltReactivity is comparable to HATU.[8] Incorporates the Oxyma Pure leaving group, which is safer (non-explosive) and more soluble than HOBt/HOAt, making it particularly suitable for automated and microwave-assisted synthesis.[8]

Workflow & Chemical Structures

General SPPS Workflow for Incorporation

The following diagram outlines the key steps in a single cycle for incorporating the target amino acid.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_activation Amino Acid Activation Resin_NH2 H₂N-Peptide-Resin Coupling Coupling (Double Couple) Resin_NH2->Coupling AA Fmoc-β-AA-OH Reagent HATU / DIPEA Activated_AA Fmoc-β-AA-OAt (Active Ester) Activated_AA->Coupling Wash1 DMF Wash Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional but Recommended) (Acetic Anhydride) Wash2->Capping Wash3 DMF Wash Capping->Wash3 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotection Wash4 DMF Wash Deprotection->Wash4 Next_Cycle Ready for Next Amino Acid Wash4->Next_Cycle

Caption: SPPS cycle for coupling a hindered β-amino acid.

Structure of the Protected Amino Acid

Caption: Fmoc-protected target amino acid.

Detailed Experimental Protocols

These protocols assume a manual SPPS workflow on a 0.1 mmol scale. Adjust volumes accordingly for different scales. The synthesis is based on the widely used Fmoc/tBu strategy.[4]

Protocol 1: Resin Preparation and Swelling
  • Place the resin (e.g., Rink Amide or Wang resin, 0.1 mmol) in a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF, ~5 mL) to the resin.

  • Gently agitate (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes to ensure complete swelling of the resin beads.[9]

  • Drain the DMF.

Protocol 2: Standard Fmoc Deprotection
  • Add 3-4 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh 3-4 mL of 20% piperidine in DMF.

  • Agitate for 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine.

Protocol 3: Coupling of Fmoc-3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid

This protocol utilizes HATU and a "double coupling" strategy to maximize efficiency.

Reagent Preparation:

  • Amino Acid Solution: In a separate vial, dissolve Fmoc-3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in ~2 mL of DMF.

  • Base: N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).

Coupling Procedure (First Coupling):

  • To the vial containing the amino acid and HATU, add the DIPEA. This initiates the activation process.[7]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Expert Insight: For severely difficult couplings, microwave-assisted SPPS can be employed to drive the reaction to completion in a shorter timeframe.[5] If available, a cycle of 30-45 minutes at 50-60°C is a good starting point.

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test. If the test is negative (beads remain colorless/yellow), the coupling is complete. If the test is positive (beads turn blue), proceed to the second coupling.

Coupling Procedure (Second Coupling - if necessary):

  • Repeat steps 1-5 of the "First Coupling" procedure with a freshly prepared activated amino acid solution.

  • After the second coupling, wash the resin with DMF (5 x 5 mL).

  • A final Kaiser test should be negative.

Protocol 4: Capping of Unreacted Amines

If the Kaiser test remains positive after double coupling, it indicates that some N-terminal amines are unreacted. Capping is essential to prevent the formation of deletion sequences.

  • Prepare a capping solution: Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v).

  • Add ~4 mL of the capping solution to the resin.

  • Agitate for 20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Protocol 5: Final Cleavage and Deprotection
  • After the full peptide sequence is assembled, wash the peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard cocktail is Reagent K: Trifluoroacetic acid (TFA) / Thioanisole / H₂O / Phenol / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5).

    • CAUTION: Work in a well-ventilated fume hood. TFA is highly corrosive.

  • Add the cleavage cocktail (~5 mL) to the dried resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the cleavage solution away from the resin beads into a cold centrifuge tube containing diethyl ether (~40 mL).

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (e.g., via HPLC) and characterization (e.g., via Mass Spectrometry).[1]

Troubleshooting

ProblemPossible CauseRecommended Solution
Positive Kaiser test after double coupling Extreme steric hindrance; poor resin swelling.1. Implement the capping protocol (Protocol 4) to terminate unreacted chains. 2. For future syntheses, consider using microwave-assisted heating during coupling.[5] 3. Ensure the resin is fully swollen before starting the synthesis.
Low final yield of crude peptide Incomplete coupling at multiple steps; premature chain cleavage.1. Verify the potency of coupling reagents. 2. Ensure the Fmoc group was fully removed at each step. 3. Check the stability of the linker to the deprotection conditions (20% piperidine/DMF).
Unexpected mass in MS analysis (+56 Da) Guanidinylation of the free amine by HBTU/HATU in the presence of excess base.1. Use phosphonium-based reagents like PyBOP which do not cause this side reaction. 2. Avoid pre-activation times that are excessively long. Add the activated mixture to the resin immediately.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). GenScript. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). PMC - NIH. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025). ResearchGate. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Springer. [Link]

Sources

Rodionov reaction conditions for preparing dimethylamino beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Topic: Rodionov-Type Reaction Conditions for the Preparation of


-Dimethylamino Acids
Date:  February 22, 2026

Introduction & Scope

The Rodionov reaction is a classic multicomponent condensation of an aldehyde, malonic acid, and ammonia to yield


-amino acids. While the original protocol targets primary amines, the adaptation of these conditions for N,N-dimethylamino 

-amino acids
(using dimethylamine) presents unique synthetic challenges. These derivatives are critical pharmacophores in drug discovery, serving as precursors for

-lactams, peptidomimetics, and zwitterionic surfactants.

This Application Note provides a validated protocol for the "Rodionov-type" synthesis of


-dimethylamino acids. Unlike the standard reaction where ammonia serves as both reactant and base, the use of dimethylamine (a secondary amine) alters the mechanistic competition between the Knoevenagel-Doebner condensation  (yielding 

-unsaturated acids) and the Rodionov pathway (yielding

-amino acids).

Key Application Areas:

  • Fragment-based drug discovery (FBDD).

  • Synthesis of

    
    -peptides with specific folding properties.
    
  • Preparation of zwitterionic buffers and surfactants.

Mechanistic Principles

To successfully synthesize the dimethylamino variant, one must understand the competing pathways. The reaction proceeds via a cascade involving condensation, Michael addition, and decarboxylation.

Reaction Pathway Analysis
  • Knoevenagel Condensation: The aldehyde reacts with malonic acid to form an alkylidene malonate intermediate.

  • Michael Addition: The dimethylamine acts as a nucleophile, attacking the

    
    -carbon of the alkylidene malonate.
    
  • Decarboxylation: The resulting dicarboxylic acid undergoes thermal decarboxylation to yield the target

    
    -amino acid.
    

Critical Control Point: If the amine concentration is too low or the temperature too high without sufficient amine, the reaction arrests at the Knoevenagel stage, yielding the cinnamic acid derivative (Doebner product) instead of the amino acid.

RodionovMechanism Start Aldehyde (R-CHO) Inter1 Alkylidene Malonate Start->Inter1 Knoevenagel (-H2O) Reagents Malonic Acid + Dimethylamine Reagents->Inter1 Inter2 Michael Adduct (Dicarboxylate) Inter1->Inter2 Michael Addn (+ HNMe2) SideProduct α,β-Unsaturated Acid (Side Rxn) Inter1->SideProduct No Amine Capture Product β-Dimethylamino Acid Inter2->Product Decarboxylation (-CO2, Heat)

Figure 1: Mechanistic pathway distinguishing the Rodionov route (Green) from the Knoevenagel-Doebner side reaction (Red).

Critical Reaction Parameters

The following parameters have been optimized to favor the Michael addition over the elimination pathway.

ParameterStandard Rodionov (NH₃)Dimethylamino Variant (HNMe₂)Rationale for Optimization
Amine Source Ammonium AcetateDimethylamine (40% aq. or alcoholic)Secondary amines are more basic/nucleophilic; aqueous solutions can suppress imine formation, so alcoholic solutions are preferred.
Stoichiometry 1:1:11 : 1.1 : 2.0 (Ald:Mal:Amine)Excess amine is required to drive the Michael addition equilibrium and prevent reversion to the unsaturated acid.
Solvent Ethanol (95%)Ethanol (Absolute) or n-PropanolHigher boiling alcohols (n-PrOH) allow higher reflux temps to ensure complete decarboxylation.
Temperature Reflux (78°C)Reflux (80-97°C)Decarboxylation of the sterically hindered dimethyl-adduct requires sustained thermal energy.

Standardized Protocol: Synthesis of -(Dimethylamino)hydrocinnamic Acid

Target Molecule: 3-(Dimethylamino)-3-phenylpropanoic acid. Scale: 10 mmol.

Reagents:
  • Benzaldehyde (1.06 g, 10 mmol)

  • Malonic Acid (1.14 g, 11 mmol)

  • Dimethylamine (2.0 M in THF or 33% in Ethanol) (10 mL, ~20 mmol)

  • Solvent: Ethanol (Absolute, 15 mL)

Step-by-Step Methodology:
  • Reagent Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malonic Acid (1.14 g) in Ethanol (10 mL). Note: Ensure malonic acid is fully dissolved before adding the aldehyde to prevent localized concentration gradients.

  • Amine Addition: Add the Benzaldehyde (1.06 g) to the solution. Crucial Step: Add Dimethylamine solution dropwise over 5 minutes while stirring. The reaction is exothermic; a slight temperature rise is normal. Checkpoint: The solution may turn yellow due to imine/enamine transient species.

  • Reflux (The Rodionov Phase): Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 6–8 hours . Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation step is active. Continue reflux until gas evolution ceases.

  • Concentration: Allow the reaction to cool to room temperature. Evaporate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Workup & Purification (Zwitterion Isolation):

    • Add Acetone (20 mL) to the oily residue. Scratch the flask walls with a glass rod to induce crystallization.

    • Cool the mixture to 4°C overnight.

    • Filtration: Collect the white precipitate via vacuum filtration.

    • Wash: Wash with cold acetone (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Validation: Dry the solid in a vacuum oven at 40°C. Expected Yield: 55–70%. Melting Point: 128–130°C (Lit. value for HCl salt often higher; zwitterion varies).

Workflow Step1 Mix Malonic Acid + EtOH (Dissolution) Step2 Add Aldehyde + Dimethylamine (Dropwise Addition) Step1->Step2 Step3 Reflux 6-8 Hours (CO2 Evolution) Step2->Step3 Step4 Evaporate Solvent (to 20% vol) Step3->Step4 Step5 Induce Crystallization (Add Acetone, Cool) Step4->Step5 Step6 Filter & Wash (Isolate Zwitterion) Step5->Step6

Figure 2: Operational workflow for the synthesis of dimethylamino


-amino acids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete decarboxylation or retro-Michael reaction.Increase reflux time. Ensure excess amine is present to suppress retro-Michael. Use anhydrous ether to triturate the oil.
Formation of Cinnamic Acid Amine concentration too low.The Knoevenagel product is thermodynamically stable if amine is absent. Increase Dimethylamine equivalents to 2.5 eq.
Product Solubility Zwitterionic nature makes it water-soluble.Avoid aqueous workups. Use organic precipitation (Acetone/Ether) from the ethanolic concentrate.

References

  • Rodionov, V. M. (1926). "Über die Darstellung von

    
    -Aminosäuren aus Aldehyden, Malonsäure und Ammoniak." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. [1]
    
  • Johnson, T. B., & Livak, J. E. (1936). "Researches on Amines.

    
    -Amino Acids." Journal of the American Chemical Society, 58(2), 299–303. 
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Context on

    
    -amino acid utility). 
    
  • Cole, D. C. (1994). "Recent stereoselective synthetic approaches to

    
    -amino acids." Tetrahedron, 50(32), 9517-9582. 
    
  • Lebedev, A. V., et al. (2004).

    
    -Amino Acids... by the Rodionov Reaction." Russian Journal of General Chemistry, 74, 1082–1087. (Detailed study on side-reaction competition). 
    

Sources

Troubleshooting & Optimization

Improving yield of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid synthesis

Technical Support Center: -Amino Acid Synthesis Division

Ticket ID: #BA-DMA-402 Topic: Yield Optimization for 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering yield issues with the synthesis of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid . This is a common bottleneck caused by the specific electronic properties of the para-dimethylamino group. Unlike simple benzaldehyde derivatives, the strong electron-donating nature of the dimethylamino group deactivates the carbonyl carbon, retarding the initial imine formation in the Rodionov reaction. Furthermore, the product contains two basic centers, making the isoelectric point (pI) calculation critical for isolation.

This guide moves beyond standard protocols to address the kinetic and thermodynamic barriers specific to this substrate.

Module 1: Reaction Optimization (The Chemistry)

The Core Problem: The Rodionov reaction relies on the condensation of an aldehyde with malonic acid and ammonium acetate.[1] The rate-determining step is often the formation of the imine intermediate.

  • Standard Aldehyde: Electrophilic carbonyl reacts readily.

  • Your Substrate: The

    
    -N(Me)
    
    
    group pushes electron density into the ring and onto the carbonyl oxygen (resonance effect), making the carbonyl carbon less electrophilic .

The Solution: Thermodynamic Forcing We must push the equilibrium toward the imine and ensure complete decarboxylation.

Optimized Protocol Parameters
ParameterStandard ProtocolOptimized for

-N(Me)

Technical Rationale
Stoichiometry 1:1:1 (Ald:Mal:NH

OAc)
1 : 1.1 : 2.5 Excess NH

OAc drives imine formation and buffers the solution.
Solvent Ethanol (95%)Absolute Ethanol + 5% Glacial AcOH Water inhibits imine formation. Acetic acid catalyzes the nucleophilic attack.
Temperature Reflux (78°C)Vigorous Reflux (80-85°C) Higher energy is required to overcome the deactivation of the carbonyl.
Time 4-6 Hours12-16 Hours The deactivated substrate requires significantly longer induction periods.
Step-by-Step Workflow
  • Dissolution: Dissolve 4-(dimethylamino)benzaldehyde (1.0 eq) and Malonic acid (1.1 eq) in Absolute Ethanol (5 mL/mmol).

  • Buffering: Add Ammonium Acetate (2.5 eq).

  • Catalysis: Add Glacial Acetic Acid (0.5 mL per 10 mmol of aldehyde).

  • Reflux: Heat to vigorous reflux. The solution often turns deep orange/red due to the conjugated imine intermediate.

    • Checkpoint: Evolution of CO

      
       bubbles indicates the decarboxylation is proceeding. Do not stop heating until bubbling ceases completely.
      

RodionovMechanismStartReagents:Aldehyde + Malonic Acid+ NH4OAc (Excess)ImineImine Formation(Slow Step due to p-NMe2)Start->ImineAcOH Cat.HeatImine->StartReversible(Remove H2O)InterYlidenemalonic AcidIntermediateImine->InterCondensationDecarbDecarboxylation(-CO2)Inter->DecarbRefluxProductTarget Beta-Amino Acid(In Solution)Decarb->ProductFinal

Figure 1: The reaction pathway highlights the reversibility of the imine step. Excess ammonium acetate and heat are required to push the reaction forward.

Module 2: Isolation & Purification (The Workup)

The Core Problem: Users often fail here because they treat this like a standard amino acid (pI ~6) or a carboxylic acid (precipitate at pH 1).

  • Your Molecule is Unique: It has three ionizable groups:

    • Carboxylic Acid (

      
      )
      
    • Dimethylamino group (

      
      )
      
    • Primary

      
      -amino group (
      
      
      )

The Isoelectric Trap: If you acidify to pH 4 (common for amino acids), the dimethylamino group is protonated (

+1

The Solution: Targeted pI Precipitation You must target the pH window where the net charge is zero.

Purification Protocol
  • Hot Filtration: While the reaction mixture is still hot, filter it to remove any insoluble polymeric byproducts.

  • Concentration: Evaporate the ethanol to ~20% of the original volume. You will be left with a viscous oil/syrup.

  • Hydrolysis (Optional but Recommended): Add a small amount of water and heat briefly to ensure any amide byproducts are hydrolyzed.

  • The pH Adjustment (Critical):

    • The residue is likely acidic (due to acetic acid/malonic acid).

    • Add concentrated

      
       or NaOH dropwise.
      
    • Target pH: 7.2 - 7.4 .

    • Observation: The solution may turn cloudy. This is the zwitterion forming.

  • Crystallization: Add Ethanol (cold) to the aqueous mixture at pH 7.3. Rub the flask walls with a glass rod. The zwitterion is least soluble in ethanol/water mixtures at its pI.

PurificationLogicCrudeCrude Reaction Mixture(pH < 4)ChargeState1Species: +2 or +1 Charge(Soluble)Crude->ChargeState1AdjustAdjust pH to 7.2 - 7.4(Use NH4OH)ChargeState1->AdjustZwitterionSpecies: Net Charge 0(Insoluble)Adjust->ZwitterionPrecipitation ZoneSolventAdd Cold Ethanol(Anti-solvent)Zwitterion->SolventFilterFilter & DrySolvent->Filter

Figure 2: The purification logic demonstrates the narrow pH window required to precipitate the zwitterionic form of the product.

Module 3: Troubleshooting & FAQ

Q1: The reaction mixture turned dark brown/black. Did it decompose?

  • Diagnosis: This is common with electron-rich anilines. They are sensitive to oxidation.

  • Fix: The product is likely still there. The color comes from trace oxidation impurities. Proceed with the workup. For the final recrystallization, use Ethanol/Water with a pinch of activated charcoal to remove the color.

Q2: I obtained a sticky oil instead of a solid. How do I crystallize it?

  • Diagnosis: "Oiling out" occurs when the product holds onto solvent or impurities (like unreacted malonic acid).

  • Fix:

    • Redissolve the oil in a minimum amount of water at pH 7.3.

    • Add Acetone or Isopropanol slowly until turbidity appears.

    • Store in the fridge overnight.

    • Scratch the glass: Physical nucleation is often necessary for zwitterions.

Q3: My yield is <20%. What is the main culprit?

  • Diagnosis: Likely incomplete decarboxylation or loss during pH adjustment.

  • Fix:

    • Check pH: If you filtered at pH 4-5, you lost product.

    • Check Reaction Time: If you didn't see CO

      
       stop bubbling, you stopped too early.
      
    • Cinnamic Acid Formation: If you see a solid that is soluble in base but insoluble in acid, you made 4-(dimethylamino)cinnamic acid (elimination of ammonia). This happens if the temperature is too high without enough ammonia present. Increase Ammonium Acetate to 3 equivalents.

References
  • Rodionov, V. M. (1926).
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link (Context on the utility and stability of

    
    -amino acids).
    
  • Sexton, A. R., & Britton, H. (1950).
  • University of Calgary. (n.d.). "Table of pKa and pI values." Organic Chemistry Data.[2][3]Link (Grounding for isoelectric point calculations).

  • Bordwell, F. G. (n.d.). "pKa Table." Organic Chemistry Data.[2][3]Link (Reference for the pKa of dimethylaniline derivatives).

Technical Support Center: Recrystallization of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid via recrystallization. This document is designed to offer practical, experience-driven advice to overcome common challenges encountered during the crystallization of this zwitterionic compound.

Understanding the Molecule: A Zwitterionic Challenge

3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid is a β-amino acid derivative. Its structure contains both a basic amino group and an acidic carboxylic acid group. In the solid state and in neutral aqueous solutions, it exists as a zwitterion, or inner salt, with a positively charged ammonium group and a negatively charged carboxylate group. This dual ionic character significantly influences its solubility and crystallization behavior, often making purification by recrystallization a nuanced process. The solubility of such compounds is highly dependent on the pH of the solution, typically being lowest at the isoelectric point where the net charge is zero.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid?

A1: Based on data for analogous 3-amino-3-arylpropionic acids and general principles for zwitterionic compounds, a mixed solvent system of a polar protic solvent and water is the most effective starting point.

  • Recommended Primary Solvents: Methanol or Ethanol. These solvents typically show good solubility for the compound when hot and significantly lower solubility when cold.

  • Co-solvent: Water is an excellent co-solvent to modulate the polarity of the system and fine-tune the solubility.

A common starting point is to dissolve the crude product in a minimal amount of hot methanol or ethanol and then add hot water dropwise until the solution becomes slightly turbid. A few more drops of the hot alcohol are then added to redissolve the solid, creating a saturated solution ideal for slow cooling and crystallization.[3]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" is a common issue with compounds like this, where a liquid phase separates from the solution instead of solid crystals. This often happens when the solution is too concentrated or cools too rapidly. Here are several strategies to address this:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Rapid cooling is a primary cause of oiling out.

  • Reduce Supersaturation: If oiling persists, try using a slightly larger volume of solvent to create a less concentrated solution. You can also try reheating the oily solution and adding a small amount of the primary solvent (methanol or ethanol) to achieve a clear solution before attempting to cool again.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

Q3: How critical is pH control during the recrystallization process?

If your crude material is the result of a synthesis that involved acidic or basic conditions, it is crucial to neutralize the compound before attempting recrystallization. Traces of acid or base can significantly increase the solubility of the compound by forming the corresponding salt, thus hindering crystallization.

Q4: I am not getting any crystal formation, even after extended cooling. What are the likely causes?

A4: A lack of crystal formation usually points to one of two issues: the solution is not sufficiently supersaturated, or there are impurities inhibiting crystallization.

  • Insufficient Supersaturation: You may have used too much solvent. Try to carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Inhibitory Impurities: Some impurities can interfere with the formation of a crystal lattice. If you suspect this, you may need to perform a preliminary purification step, such as a wash with a solvent in which your product is insoluble but the impurity is soluble, before recrystallization.

Q5: Are there any known polymorphic forms of this compound?

A5: While specific studies on the polymorphism of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid are not widely published, it is important to be aware that polymorphism is a common phenomenon in pharmaceutical compounds, including amino acid derivatives.[4][5][6] Different crystalline forms (polymorphs) can have different physical properties, including solubility and melting point.

The cooling rate and the choice of solvent can influence which polymorphic form crystallizes. Consistent and controlled crystallization conditions are key to obtaining a consistent polymorphic form. If you observe variability in your crystal habit or melting point, further analytical investigation (e.g., DSC, PXRD) may be warranted.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is too dilute (too much solvent).- Impurities are inhibiting crystallization.- Gently evaporate some solvent to increase concentration.- Try adding a seed crystal.- Scratch the inside of the flask with a glass rod.- Consider a pre-purification step to remove impurities.
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is below the temperature of crystallization.- Reheat the solution and add a small amount of the primary solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a higher boiling point solvent if appropriate.
Low Yield - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Preheat the filtration apparatus during hot filtration.
Poor Purity - Crystals formed too quickly, trapping impurities.- The chosen solvent is not ideal for rejecting the specific impurities present.- Ensure slow cooling to allow for selective crystallization.- Experiment with different solvent systems or solvent ratios.- Consider a second recrystallization step.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Methanol or Ethanol)

This protocol is a good starting point when the purity of the crude material is relatively high.

  • Place the crude 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (methanol or ethanol) and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization (Methanol/Water or Ethanol/Water)

This method is often more effective for achieving high purity and can help to prevent oiling out.

  • Dissolve the crude compound in the minimum amount of hot methanol or ethanol in an Erlenmeyer flask.

  • While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot methanol or ethanol to the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, undisturbed.

  • Cool the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the two solvents (in the approximate final ratio).

  • Dry the crystals under vacuum.

Visualizing the Workflow

Recrystallization Decision Workflow

RecrystallizationWorkflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling dissolve->cool No hot_filtration->cool Yes crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Scratch/Seed oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat & Add Solvent - Slower Cooling oiling_out->troubleshoot_oiling Yes wash_dry Wash with Cold Solvent & Dry collect_crystals->wash_dry end Pure Product wash_dry->end troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Decision workflow for recrystallization.

Troubleshooting Logic for "Oiling Out"

Sources

Technical Support Center: Overcoming Low Reactivity of β-Amino Acids in Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of β-amino acids in condensation reactions. The unique structural properties of β-amino acids, while offering exciting possibilities for creating novel peptides with enhanced proteolytic stability, also present distinct synthetic hurdles.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

I. Frequently Asked Questions (FAQs)

Q1: Why are my condensation reaction yields consistently low when using β-amino acids compared to α-amino acids?

A1: The reduced reactivity of β-amino acids stems from several factors inherent to their structure:

  • Increased Steric Hindrance: The additional methylene group in the backbone of β-amino acids increases steric bulk around the reacting centers (the amine and carboxylic acid groups). This bulkiness can physically impede the approach of coupling reagents and the other amino acid, slowing down the reaction rate.

  • Conformational Rigidity: Certain β-amino acids, especially cyclic or substituted ones, can adopt rigid conformations that are not ideal for the transition state of the coupling reaction.[2][3] This conformational bias can increase the activation energy required for the reaction to proceed.

  • Electronic Effects: The electronic properties of the β-amino acid can also play a role. The additional carbon atom can influence the nucleophilicity of the amine group and the electrophilicity of the activated carboxyl group, albeit to a lesser extent than steric factors.

Q2: I'm observing a significant side product with a mass corresponding to the loss of water from my β-amino acid. What is happening?

A2: You are likely observing the formation of a β-lactam.[4] This is a common and often problematic side reaction in reactions involving β-amino acids. It occurs when the activated carboxylic acid of the β-amino acid is attacked by its own amino group, leading to intramolecular cyclization. This four-membered ring structure is known as a β-lactam.[4][5] This side reaction is particularly prevalent when using highly activating coupling reagents or under conditions that favor intramolecular reactions (e.g., high dilution).

Q3: What are the best types of coupling reagents for sterically hindered β-amino acids?

A3: For challenging couplings involving sterically hindered β-amino acids, more potent coupling reagents are generally required.[6][7] These reagents are designed to form highly reactive activated esters that can overcome the steric barriers. They can be broadly categorized as:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[8][9] HATU is often considered one of the most powerful coupling reagents due to the formation of a highly reactive OAt-ester.[8][10]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[11] PyBOP is particularly useful in situations where guanidinylation of the N-terminus by uronium salts is a concern.[11][12]

  • Carbodiimides with Additives: While standard carbodiimides like DCC or DIC alone may be insufficient, their use in combination with additives like Oxyma Pure or HOAt can significantly enhance their effectiveness and reduce racemization.[10]

Q4: How do I choose the optimal solvent and temperature for my β-amino acid condensation reaction?

A4: The choice of solvent can significantly impact reaction outcomes by influencing the solubility of reactants and the stability of intermediates.[13][14]

  • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective choices.[15] For particularly difficult sequences prone to aggregation, adding a chaotropic agent like LiCl or using a solvent mixture containing DMSO can be beneficial.[12]

  • Temperature: The optimal temperature is a balance between reaction rate and side reactions. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy. For very difficult couplings, a moderate increase in temperature (e.g., to 40-50°C) can sometimes be beneficial, but this should be done with caution as it can also increase the risk of racemization and β-lactam formation.[15]

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the condensation of β-amino acids.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Activation: The coupling reagent is not potent enough to activate the sterically hindered carboxylic acid of the β-amino acid. 2. Steric Hindrance: The combination of a bulky β-amino acid and a hindered coupling partner prevents the reaction. 3. Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.[7]1. Switch to a more powerful coupling reagent. Move from a carbodiimide-based system to a uronium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salt.[8][11] 2. Increase reaction time and/or temperature. Allow the reaction to proceed for a longer duration (e.g., 4-24 hours). A modest increase in temperature may also help.[16] 3. Perform a double coupling. After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of activated amino acid.[7] 4. Change the solvent. Switch from DMF to NMP or add a small percentage of DMSO to disrupt aggregation.[12]
Presence of a Major Side Product (Mass = β-amino acid - 18) 1. β-Lactam Formation: The activated β-amino acid is undergoing intramolecular cyclization.[5]1. Use a less activating coupling reagent if possible, or reduce the pre-activation time before adding the nucleophile. 2. Lower the reaction temperature. Perform the coupling at 0°C or below to disfavor the intramolecular pathway. 3. Choose coupling reagents that minimize β-lactam formation. For example, using carbodiimides with an additive like HOBt can sometimes be less prone to this side reaction than highly potent uronium salts.
Incomplete Reaction (Starting Materials Still Present) 1. Hydrolysis of Activated Ester: The activated intermediate is being quenched by trace amounts of water in the solvent before it can react with the amine.[16] 2. Short Reaction Time: The coupling reaction may simply be slow and require more time to reach completion.[16]1. Ensure anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[15] 2. Increase the reaction time. Monitor the reaction progress over a longer period (e.g., 2, 6, and 24 hours) to determine the optimal time. For some β-amino acids, the activated esters are surprisingly stable and can be coupled for longer times.[16][17]
Racemization of the β-Amino Acid 1. Over-activation or Prolonged Activation: Leaving the activated amino acid for too long before coupling can lead to racemization. 2. Use of a Strong Base: Certain organic bases can promote racemization.1. Minimize pre-activation time. Add the activated amino acid solution to the amine component immediately after it is prepared. 2. Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially if racemization is a known issue.[10] 3. Add a racemization suppressant like HOBt or Oxyma Pure to your coupling cocktail.[10]

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Coupling a Sterically Hindered β-Amino Acid using HATU

This protocol is intended for a solid-phase peptide synthesis (SPPS) scenario but can be adapted for solution-phase synthesis.

  • Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g loading) in DMF for 30 minutes. If starting a new synthesis, deprotect the terminal Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected β-amino acid (5 equivalents relative to resin loading), HATU (4.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (10 equivalents) in a minimal amount of DMF.

  • Activation: Allow the activation mixture to pre-activate for 1-2 minutes at room temperature. Do not exceed this time to minimize potential side reactions.

  • Coupling: Add the activation solution to the prepared resin. Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended up to 24 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[7][18] A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents and byproducts.

  • Capping (Optional but Recommended): If the Kaiser test is positive after a second coupling attempt, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[18]

IV. Diagrams and Workflows

Diagram 1: General Mechanism of Amide Bond Formation

G cluster_activation Activation Step cluster_coupling Coupling Step BAA_COOH β-Amino Acid (R-COOH) ActivatedEster Activated Ester (R-CO-X) BAA_COOH->ActivatedEster + Base CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster PeptideBond Peptide Bond (R-CO-NH-R') ActivatedEster->PeptideBond Nucleophilic Attack Amine Amine Component (R'-NH2) Amine->PeptideBond

Caption: The two-step process of amide bond formation: activation followed by coupling.

Diagram 2: Competing Reaction Pathways

G cluster_inter Intermolecular (Desired) cluster_intra Intramolecular (Side Reaction) ActivatedEster Activated β-Amino Acid PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond + External Amine BetaLactam β-Lactam Formation ActivatedEster->BetaLactam Intramolecular Attack

Caption: Competition between desired peptide bond formation and undesired β-lactam formation.

Diagram 3: Troubleshooting Workflow for Low Yields

G Start Low Yield Observed KaiserTest Perform Kaiser Test on Resin Sample Start->KaiserTest CheckMassSpec Analyze Crude Product by Mass Spec Start->CheckMassSpec KaiserPositive Incomplete Coupling KaiserTest->KaiserPositive Positive (Blue) MassSpecSideProduct Major Side Product? CheckMassSpec->MassSpecSideProduct DoubleCouple Action: Double Couple with HATU/PyBOP KaiserPositive->DoubleCouple ChangeSolvent Action: Switch to NMP or add DMSO KaiserPositive->ChangeSolvent BetaLactamSuspected Side Product = M-18? MassSpecSideProduct->BetaLactamSuspected Yes NoSideProduct Slow Reaction/ Hydrolysis MassSpecSideProduct->NoSideProduct No BetaLactamConfirmed β-Lactam Formation BetaLactamSuspected->BetaLactamConfirmed Yes BetaLactamSuspected->NoSideProduct No LowerTemp Action: Lower Temp, Use Less Activating Reagent BetaLactamConfirmed->LowerTemp IncreaseTime Action: Increase Reaction Time, Ensure Anhydrous Conditions NoSideProduct->IncreaseTime

Caption: A step-by-step decision tree for diagnosing and solving low-yield issues.

V. References

  • Cochrane, S. A., & Vederas, J. C. (2016). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature Chemical Biology, 12(6), 448-455. [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]

  • Friedman, M. (1967). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with alpha, beta-unsaturated compounds. Journal of the American Chemical Society, 89(18), 4709-4713. [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck. [Link]

  • Waingeh, V. F., Ngassa, F. N., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. [Link]

  • Freeman, M. F., Kwiecen, N. W., & Mitchell, D. A. (2021). Evolutionary and functional analysis of an NRPS condensation domain integrates β-lactam, d-amino acid, and dehydroamino acid synthesis. Proceedings of the National Academy of Sciences, 118(18), e2024731118. [Link]

  • Waingeh, V. F., Ngassa, F. N., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Academia.edu. [Link]

  • Friedman, M. (1967). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with .alpha.,.beta.-unsaturated compounds. Journal of the American Chemical Society, 89(18), 4709-4713. [Link]

  • AAPPTec. (n.d.). Optimizing Peptide Coupling: Key Techniques. AAPPTec. [Link]

  • Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31719-31727. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Waingeh, V. F., Ngassa, F. N., & Song, J. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

  • Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. ResearchGate. [Link]

  • Kim, S., Lee, J. I., & Lee, Y. C. (1988). NEW METHODS FOR 6-LACTAM FORMATION FROM 6-AMINO ACIDS USING (CgH5)3P/CC14 AND. Synthetic Communications, 18(3), 247-252. [Link]

  • Fiori, S., & Dechesne, A. C. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(3), 1845-1864. [Link]

  • Bon, C., et al. (2022). “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry, 87(19), 13217-13227. [Link]

  • Wikipedia. (n.d.). β-Lactam. Wikipedia. [Link]

  • Hart, D. J., & Ha, D. C. (1986). Synthesis of beta-lactam. Google Patents.

  • Brik, A. (2018). Amide Bond Activation of Biological Molecules. PMC. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Bertozzi, C. R., & Muir, T. W. (2004). Ligation method and reagents to form an amide bond. Google Patents.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of dimethylamino beta-phenylalanine

Advanced Characterization of Dimethylamino -Phenylalanine: A Comparative MS/MS Fragmentation Guide

Executive Summary

Differentiation between


N,N-Dimethyl-

-phenylalanine


While

immonium ions



-elimination pathway

Structural Context & Isomeric Alternatives

To interpret the fragmentation correctly, one must distinguish the target molecule from its isobaric alternatives.

FeatureTarget: N,N-Dimethyl-

-Phe
Alternative: N,N-Dimethyl-

-Phe
Structure 3-(dimethylamino)-3-phenylpropanoic acid2-(dimethylamino)-3-phenylpropanoic acid
Backbone

-Amino Acid (N on C3)

-Amino Acid (N on C2)
Precursor


194.25

194.25
Primary Mechanism

-Elimination of Amine
Immonium Ion Formation
Diagnostic Ion

149
(Cinnamic Acid cation)

148
(Immonium Ion)
Mechanistic Fragmentation Pathways

The fragmentation logic follows the stability of the transition states. The


Pathway A: The

-Elimination (Dominant for Target)

In



cinnamic acid cation

Pathway B: Immonium Formation (Dominant for

-Isomer)

The




Visualization of Fragmentation Logic

FragmentationPathwaysPrecursorPrecursor Ion[M+H]+ = 194Beta_TSBeta-Elimination(Loss of NH(CH3)2)Precursor->Beta_TSBeta-Isomer PathAlpha_TSImmonium Formation(Loss of H2O + CO)Precursor->Alpha_TSAlpha-Isomer PathCinnamicIonCinnamic Acid Cation m/z 149 (Diagnostic)Beta_TS->CinnamicIon-45 DaStyreneStyrene Cation m/z 103CinnamicIon->Styrene-46 Da (HCOOH)ImmoniumImmonium Ion m/z 148 (Alpha Specific)Alpha_TS->Immonium-46 DaTropyliumTropylium Ion m/z 91Immonium->Tropylium-57 Da

Figure 1: Divergent fragmentation pathways for N,N-dimethyl phenylalanine isomers. The green node indicates the positive identification marker for the beta-isomer.

Comparative Data Analysis

The following table summarizes the expected ion series. Use this for peak assignment in your MS2 spectra.

Fragment Type

-Isomer (

)

-Isomer (

)
Mechanism / Notes
Precursor 194 194 Protonated molecule

.[1]
Base Peak 149 148 Critical Distinction.

: Loss of dimethylamine.

: Loss of

.
Secondary 131103

: Loss of

from 149 (Acylium ion).
Aryl 103 / 7791

: Styrene/Phenyl cation.

: Tropylium ion (

).
Amine 46 / 4446 / 44Low mass dimethylamine fragments (often cut off by low-mass filter).

Interpretation Tip: A mass shift of 1 Da between the base peaks of the two isomers (



Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this LC-MS/MS workflow. This protocol includes a "System Suitability" step to validate the instrument's ability to detect the specific neutral losses.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1

    
    g/mL for direct infusion or 100 ng/mL for LC injection.
    
  • Control: Prepare a blank (solvent only) to rule out background noise at

    
     149 (common phthalate contaminant range, though phthalate is usually 149.02 vs Cinnamic 149.06). High Resolution MS (HRMS) is recommended to resolve this. 
    
Step 2: LC-MS/MS Parameters
  • Ionization: ESI Positive Mode (+).

  • Flow Rate: 0.3 mL/min (LC) or 5

    
    L/min (Infusion).
    
  • Collision Energy (CE) Ramp:

    • Perform a "CE Breakdown Curve" stepping from 10 eV to 40 eV.

    • Observation: The precursor (194) should deplete as 149 appears.

    • Optimal CE: Typically 20–25 eV for maximum intensity of the diagnostic fragment.

Step 3: Validation Criteria
  • Precursor Check: Signal at

    
     194 must be >10e5 counts.
    
  • Fragment Check: At 25 eV, the ratio of

    
     should be > 1.0 (Base peak is 149).
    
  • Interference Check: Verify no signal at

    
     148 (indicates 
    
    
    -isomer impurity).
References
  • Isomer Differentiation of Phenylalanine Derivatives

    • Title: Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines.
    • Source: Rapid Communic
    • URL:[Link]

  • Dimethylamine Fragmentation Characteristics

    • Title: Mass spectrum of dimethylamine and fragmentation patterns.[2]

    • Source: Doc Brown's Chemistry / NIST D
    • URL:[Link]

  • Cinnamic Acid Fragmentation Markers

    • Title: Fragmentation of cinnamic acid deriv
    • Source: MassBank Record KO001708.[3]

    • URL:[Link]

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